molecular formula C15H15NO4 B12992280 6-(2,4-Dimethoxyphenyl)-2-methylnicotinic acid

6-(2,4-Dimethoxyphenyl)-2-methylnicotinic acid

Cat. No.: B12992280
M. Wt: 273.28 g/mol
InChI Key: HRPZVOBNQZSXJB-UHFFFAOYSA-N
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Description

6-(2,4-Dimethoxyphenyl)-2-methylnicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a 2,4-dimethoxyphenyl group attached to the 6th position of the nicotinic acid ring, with a methyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-Dimethoxyphenyl)-2-methylnicotinic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(2,4-Dimethoxyphenyl)-2-methylnicotinic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the aromatic ring or the nicotinic acid moiety can be replaced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

6-(2,4-Dimethoxyphenyl)-2-methylnicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2,4-Dimethoxyphenyl)-2-methylnicotinic acid involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethoxyphenylacetic acid
  • 2,4-Dimethoxybenzoic acid
  • 2,4-Dimethoxyphenylpropanoic acid

Uniqueness

6-(2,4-Dimethoxyphenyl)-2-methylnicotinic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

6-(2,4-dimethoxyphenyl)-2-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C15H15NO4/c1-9-11(15(17)18)6-7-13(16-9)12-5-4-10(19-2)8-14(12)20-3/h4-8H,1-3H3,(H,17,18)

InChI Key

HRPZVOBNQZSXJB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C2=C(C=C(C=C2)OC)OC)C(=O)O

Origin of Product

United States

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